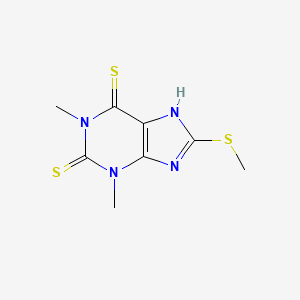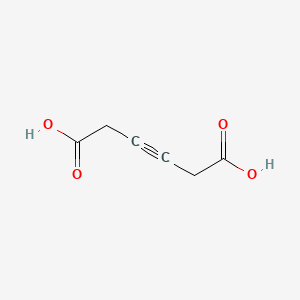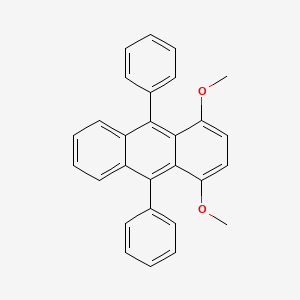
n-Butyl-1-methyl-1,2,5,6-tetrahydronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Butyl-1-methyl-1,2,5,6-tetrahydronicotinate is a chemical compound that belongs to the class of tetrahydropyridines It is a derivative of nicotinic acid and is characterized by the presence of a butyl group and a methyl group attached to the tetrahydronicotinate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-1-methyl-1,2,5,6-tetrahydronicotinate typically involves the reaction of nicotinic acid derivatives with butyl and methyl substituents. One common method involves the esterification of nicotinic acid with butanol and methylation using methyl iodide under basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction of the starting materials, resulting in higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the isolation of the desired compound.
化学反応の分析
Types of Reactions
n-Butyl-1-methyl-1,2,5,6-tetrahydronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
n-Butyl-1-methyl-1,2,5,6-tetrahydronicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of n-Butyl-1-methyl-1,2,5,6-tetrahydronicotinate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may interact with nicotinic acetylcholine receptors, affecting neurotransmission and cellular responses.
類似化合物との比較
Similar Compounds
n-Butyl-1-methyl-1,2,5,6-tetrahydropyridine: Similar structure but lacks the nicotinate moiety.
Methyl-1,2,5,6-tetrahydronicotinate: Similar structure but lacks the butyl group.
n-Butyl-1,2,5,6-tetrahydronicotinate: Similar structure but lacks the methyl group.
Uniqueness
n-Butyl-1-methyl-1,2,5,6-tetrahydronicotinate is unique due to the presence of both butyl and methyl groups, which may confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
5497-45-0 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC名 |
butyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10/h6H,3-5,7-9H2,1-2H3 |
InChIキー |
FPSVFGKQHLLPOQ-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C1=CCCN(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


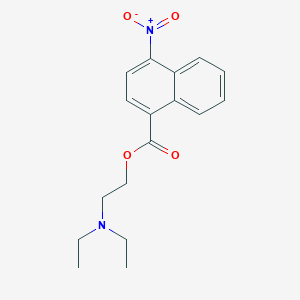
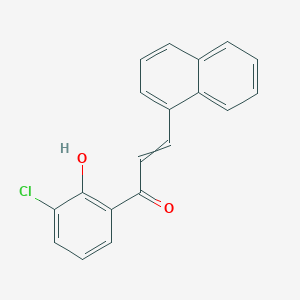
![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)



